Cas no 13042-55-2 (Piperidine-3,4,5-triol)
Piperidine-3,4,5-triol Chemical and Physical Properties
Names and Identifiers
-
- Piperidine-3,4,5-triol
- 1,5-DIDEOXY-1,5-IMINO-XYLITOL
- 3,4,5-Piperidinetriol,(3a,4b,5a)-
- 1,5-dideoxy-1,5-imino-D-xylitol
- 1,5-dideoxy-1,5-iminoxylitol
- 3,4,5-trans,trans-Trihydroxypiperidine
- 3,4,5-trihydroxypiperidin
- EN300-717692
- 13042-55-2
- FT-0690906
- PD179204
- SCHEMBL24518480
- SCHEMBL350302
- SB42853
- CID 3400852
- 704864-61-9
-
- Inchi: 1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2
- InChI Key: RMCNETIHECSPMZ-UHFFFAOYSA-N
- SMILES: OC1C(CNCC1O)O
Computed Properties
- Exact Mass: 133.07400
- Monoisotopic Mass: 133.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 88.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 72.7Ų
Experimental Properties
- Density: 1.424
- Boiling Point: 282.6°Cat760mmHg
- Flash Point: 161.3°C
- Refractive Index: 1.582
- PSA: 72.72000
- LogP: -1.99890
Piperidine-3,4,5-triol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperidine-3,4,5-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B449653-2.5mg |
piperidine-3,4,5-triol |
13042-55-2 | 2.5mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B449653-5mg |
piperidine-3,4,5-triol |
13042-55-2 | 5mg |
$ 70.00 | 2022-04-02 | ||
| TRC | B449653-25mg |
piperidine-3,4,5-triol |
13042-55-2 | 25mg |
$ 295.00 | 2022-04-02 | ||
| Chemenu | CM374368-1g |
Piperidine-3,4,5-triol |
13042-55-2 | 95%+ | 1g |
$1055 | 2022-09-03 | |
| BAI LING WEI Technology Co., Ltd. | 2386051-10MG |
(3R,4S,5S)-Piperidine-3,4,5-triol, 95% |
13042-55-2 | 95% | 10MG |
¥ 4484 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | A012386051-10mg |
Piperidine-3,4,5-triol |
13042-55-2 | 95% | 10mg |
¥4484 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J20F783223-1g |
(3R,4r,5S)-Piperidine-3,4,5-triol |
13042-55-2 | 1g |
¥33924 | 2023-11-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602596-1g |
(3R,4r,5S)-Piperidine-3,4,5-triol |
13042-55-2 | 98% | 1g |
¥9700.00 | 2024-08-09 |
Piperidine-3,4,5-triol Suppliers
Piperidine-3,4,5-triol Related Literature
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Alok Singh,Bongchan Kim,Won Koo Lee,Hyun-Joon Ha Org. Biomol. Chem. 2011 9 1372
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Y. Suman Reddy,Pavan K. Kancharla,Rashmi Roy,Yashwant D. Vankar Org. Biomol. Chem. 2012 10 2760
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Stephen Barron,Paul V. Murphy Med. Chem. Commun. 2014 5 1150
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4. Total syntheses of d-allo-1-deoxynojirimycin and l-talo-1-deoxynojirimycin via reductive cyclizationSubhash P. Chavan,Nilesh B. Dumare,Kailash P. Pawar RSC Adv. 2014 4 40852
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Atsushi Kato,Izumi Nakagome,Kosuke Yoshimura,Uta Kanekiyo,Mana Kishida,Kenta Shinzawa,Tian-Tian Lu,Yi-Xian Li,Robert J. Nash,George W. J. Fleet,Nobutada Tanaka,Chu-Yi Yu Org. Biomol. Chem. 2022 20 7250
Additional information on Piperidine-3,4,5-triol
Exploring the Versatile Applications and Properties of Piperidine-3,4,5-triol (CAS No. 13042-55-2)
Piperidine-3,4,5-triol (CAS No. 13042-55-2) is a fascinating polyhydroxylated piperidine derivative that has garnered significant attention in recent years due to its unique structural features and potential applications in various scientific and industrial fields. This compound, also known as 3,4,5-trihydroxypiperidine, belongs to the class of cyclic amino alcohols and exhibits interesting chemical properties that make it valuable for multiple applications.
The molecular structure of Piperidine-3,4,5-triol features a six-membered piperidine ring with three hydroxyl groups at positions 3, 4, and 5. This arrangement creates multiple hydrogen bonding sites, contributing to its solubility in polar solvents and potential for forming stable complexes. Researchers are particularly interested in this compound's stereochemistry, as the spatial arrangement of its hydroxyl groups can significantly influence its biological activity and chemical reactivity.
Recent studies have focused on the potential pharmaceutical applications of Piperidine-3,4,5-triol derivatives. The compound's structural similarity to certain sugar molecules makes it a promising candidate for drug development, particularly in the field of glycosidase inhibitors. Many scientists are investigating whether 3,4,5-trihydroxypiperidine-based compounds could offer new therapeutic approaches for metabolic disorders, which aligns with current healthcare trends focusing on personalized medicine and targeted therapies.
In the field of organic synthesis, Piperidine-3,4,5-triol serves as a valuable chiral building block. Its multiple functional groups allow for selective modifications, making it a versatile intermediate in the synthesis of more complex molecules. Synthetic chemists appreciate this compound's ability to introduce stereochemical complexity into target molecules, which is particularly valuable in asymmetric synthesis and natural product chemistry.
The compound's potential in material science is another area of growing interest. Researchers are exploring how Piperidine-3,4,5-triol derivatives might contribute to the development of novel polymers with specific properties. The multiple hydroxyl groups could facilitate the creation of hydrogen-bonded networks, potentially leading to materials with unique mechanical or thermal characteristics. This aligns with current industry demands for sustainable and functional materials.
Analytical characterization of Piperidine-3,4,5-triol typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods help confirm the compound's structure and purity, which are crucial for research and industrial applications. The compound's physical properties, including its melting point and solubility characteristics, are well-documented in scientific literature, providing valuable reference data for researchers.
From a safety perspective, proper handling procedures should be followed when working with Piperidine-3,4,5-triol, as with any chemical substance. While not classified as hazardous under standard regulations, standard laboratory safety practices including the use of personal protective equipment are recommended. This cautious approach reflects the broader scientific community's emphasis on responsible chemical management and workplace safety.
The commercial availability of Piperidine-3,4,5-triol has improved in recent years, with several specialty chemical suppliers offering the compound in various purity grades. This increased accessibility has facilitated more extensive research into its applications. Pricing and availability can vary depending on purity requirements and order quantities, so researchers are advised to consult multiple suppliers for current market information.
Future research directions for Piperidine-3,4,5-triol may include more detailed investigations of its biological activity, exploration of its use in catalysis, and development of novel synthetic methodologies employing this compound. The growing interest in sustainable chemistry and green synthesis methods may also drive innovation in how this molecule is utilized and produced.
For researchers considering working with Piperidine-3,4,5-triol, it's important to review the latest scientific literature to understand current applications and synthetic approaches. Many recent publications have explored innovative uses of this compound, particularly in medicinal chemistry and materials science. Staying informed about these developments can help maximize the potential of this interesting molecule in various research contexts.
In conclusion, Piperidine-3,4,5-triol (CAS No. 13042-55-2) represents a versatile and scientifically valuable compound with diverse potential applications. Its unique structural features continue to inspire research across multiple disciplines, from pharmaceutical development to materials engineering. As scientific understanding of this molecule grows, we can anticipate seeing more innovative applications emerging in the coming years.
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